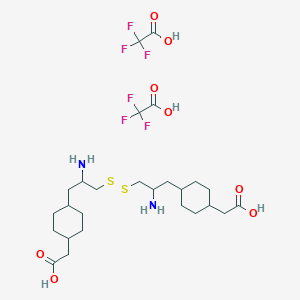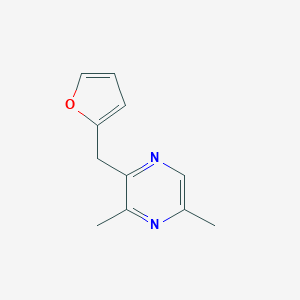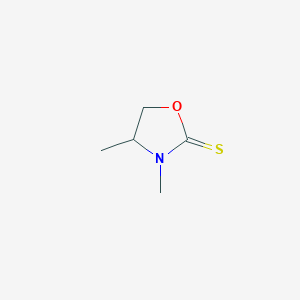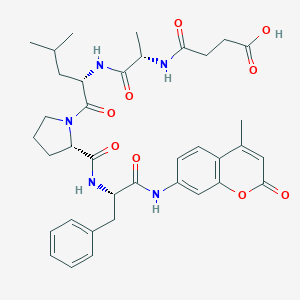
1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) involves multiple steps, starting with the preparation of cyclohexaneacetic acid. The key steps include:
Formation of Cyclohexaneacetic Acid: This is typically achieved through the oxidation of cyclohexane using potassium permanganate or other oxidizing agents.
Introduction of Dithiobis(2-amino-1,3-propanediyl): This step involves the reaction of cyclohexaneacetic acid with dithiobis(2-amino-1,3-propanediyl) under controlled conditions.
Addition of Trifluoroacetate Groups:
Industrial Production Methods: Industrial production of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizers to convert cyclohexane to cyclohexaneacetic acid.
Controlled Reaction Conditions: Maintaining precise temperature and pressure conditions to ensure the efficient addition of dithiobis(2-amino-1,3-propanediyl) and trifluoroacetate groups.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoroacetate groups to trifluoroethanol derivatives.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Trifluoroethanol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to active sites and preventing substrate interaction.
Modulate Protein Functions: Through covalent modification of amino acid residues.
Affect Cellular Pathways: By altering signaling pathways and gene expression
Comparison with Similar Compounds
Benzoyltrifluoroacetone (Btfac): Similar structure but lacks the cyclohexane ring.
Acetylacetone (Acac): A simpler β-diketone without trifluoroacetate groups.
Pivaloyltrifluoroacetone (Ptac): Contains a pivaloyl group instead of a cyclohexane ring.
Uniqueness of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate): 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) stands out due to its unique combination of a cyclohexane ring and trifluoroacetate groups, which confer distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
156143-99-6 |
|---|---|
Molecular Formula |
C26H42F6N2O8S2 |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
2-[4-[2-amino-3-[[2-amino-3-[4-(carboxymethyl)cyclohexyl]propyl]disulfanyl]propyl]cyclohexyl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H40N2O4S2.2C2HF3O2/c23-19(9-15-1-5-17(6-2-15)11-21(25)26)13-29-30-14-20(24)10-16-3-7-18(8-4-16)12-22(27)28;2*3-2(4,5)1(6)7/h15-20H,1-14,23-24H2,(H,25,26)(H,27,28);2*(H,6,7) |
InChI Key |
YWVTXDBSRJRRQV-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonyms |
1,1'-dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) DTBACC BTFAC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)

![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B115648.png)
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)


